Predicted COX-2 Inhibitory Potential vs. Unsubstituted Phenyl Analog
The target compound has not been directly tested for COX-2 inhibition, but its scaffold is directly related to a series of N-substitutedphenyl-6-oxo-3-phenylpyridazin-1(6H)-yl derivatives. In that study, the most potent compounds (4a, 4b, 5a, 10) displayed COX-2 IC50 values between 16.76 and 17.45 nM, which are superior to celecoxib (IC50 = 17.79 nM) [1]. The target compound differs by the presence of a 3,4-dimethoxyphenyl group on the acetamide nitrogen. This substitution pattern is known to enhance binding affinity in other pyridazinone systems, but its specific contribution to COX-2 inhibition remains unquantified.
| Evidence Dimension | COX-2 inhibition potency |
|---|---|
| Target Compound Data | Not available (N-(3,4-dimethoxyphenyl) derivative) |
| Comparator Or Baseline | Compound 4a (unsubstituted phenyl): IC50 = 17.45 nM; Compound 4b (4-methylphenyl): IC50 = 17.40 nM; Celecoxib: IC50 = 17.79 nM |
| Quantified Difference | The closest comparator (Compound 4a) lacks the 3,4-dimethoxy substitution, which is predicted to alter potency and selectivity |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This identifies the compound as a candidate for COX-2 inhibitor screening with a potentially differentiated selectivity profile due to the 3,4-dimethoxyphenyl moiety, which is absent in the literature's most potent reported analogs.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. Epub 2020 Mar 16. PMID: 32173897. View Source
